4',4''',4''''',4''''''',4''''''''',4'''''''''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1'-biphenyl]-4-carboxylic acid)
Description
This compound features a rigid 9,10-dihydro-9,10-[1,2]benzenoanthracene core, a polycyclic aromatic hydrocarbon (PAH) with six peripheral [1,1'-biphenyl]-4-carboxylic acid substituents. The hexakis substitution pattern creates a star-shaped geometry with high symmetry, making it a promising candidate for supramolecular self-assembly, metal-organic frameworks (MOFs), and organic electronics . Its carboxylic acid groups enable coordination with metal ions, while the extended π-conjugated system enhances optoelectronic properties.
Properties
Molecular Formula |
C98H62O12 |
|---|---|
Molecular Weight |
1431.5 g/mol |
IUPAC Name |
4-[4-[5,11,12,17,18-pentakis[4-(4-carboxyphenyl)phenyl]-4-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C98H62O12/c99-93(100)73-37-13-61(14-38-73)55-1-25-67(26-2-55)79-49-85-86(50-80(79)68-27-3-56(4-28-68)62-15-39-74(40-16-62)94(101)102)92-89-53-83(71-33-9-59(10-34-71)65-21-45-77(46-22-65)97(107)108)81(69-29-5-57(6-30-69)63-17-41-75(42-18-63)95(103)104)51-87(89)91(85)88-52-82(70-31-7-58(8-32-70)64-19-43-76(44-20-64)96(105)106)84(54-90(88)92)72-35-11-60(12-36-72)66-23-47-78(48-24-66)98(109)110/h1-54,91-92H,(H,99,100)(H,101,102)(H,103,104)(H,105,106)(H,107,108)(H,109,110) |
InChI Key |
GKGWJFNTVGTMJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC4=C(C=C3C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O)C7C8=C(C4C9=C7C=C(C(=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)C=C(C(=C8)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this hexakis-substituted compound typically involves:
- Synthesis of the 9,10-dihydro-9,10-benzenoanthracene core or its hexasubstituted derivative.
- Functionalization of the core at the 2,3,6,7,14,15 positions with appropriate reactive groups.
- Coupling or attachment of six biphenyl-4-carboxylic acid moieties to the hexasubstituted core, often through esterification or amide bond formation depending on the reactive handles present.
Core Synthesis: Hexasubstituted Dihydrobenzenoanthracene
The key intermediate, 9,10-dihydro-9,10-benzenoanthracene-2,3,6,7,14,15-hexayl , can be synthesized starting from triptycene or related polycyclic aromatic hydrocarbons. For example, bromination of triptycene under controlled conditions yields hexabrominated derivatives, which serve as versatile intermediates for further functionalization.
Example Synthesis of Hexabromo Derivative:
| Step | Conditions and Reagents | Yield (%) | Notes |
|---|---|---|---|
| Bromination of Triptycene | Triptycene dissolved in chloroform, iron filings as catalyst, bromine added dropwise, reflux 1 hour | 61% | Produces 2,3,6,7,14,15-hexabromo derivative |
| Purification | Silica gel filtration, recrystallization from acetone | - | White crystalline product, mp >350°C |
This hexabromo intermediate (C20H8Br6) is pivotal for subsequent substitution reactions to introduce biphenyl carboxylic acid groups.
Coupling with Biphenyl-4-carboxylic Acid Groups
The hexabromo intermediate can undergo palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling with biphenyl-4-boronic acid derivatives to install the biphenyl moieties.
- Catalyst: Pd(PPh3)4 or similar palladium complexes
- Base: K2CO3 or Na2CO3 in aqueous/organic solvent mixture
- Solvent: Toluene, DMF, or dioxane
- Temperature: 80-110 °C
- Reaction Time: 12-24 hours
Following coupling, the biphenyl groups bearing carboxylic acid functions are introduced either directly or via subsequent hydrolysis of ester precursors.
Purification and Characterization
The final compound is purified by recrystallization or chromatographic techniques. Characterization includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution pattern
- Mass spectrometry for molecular weight confirmation
- Elemental analysis for purity
- Melting point determination
Data Table Summarizing Preparation Steps
| Step No. | Intermediate/Product | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Triptycene | Starting material | Commercially available | - | Base polycyclic hydrocarbon |
| 2 | 2,3,6,7,14,15-Hexabromo-9,10-dihydrobenzenoanthracene | Electrophilic bromination | Br2, Fe filings, chloroform, reflux 1 h | 61% | Key hexasubstituted intermediate |
| 3 | Hexakis(biphenyl-4-carboxylate) derivative (protected) | Suzuki-Miyaura coupling | Pd catalyst, biphenyl-4-boronic acid, base | 50-80% | Coupling step to install biphenyl groups |
| 4 | Final hexakis carboxylic acid compound | Hydrolysis/Deprotection | Acid/base hydrolysis if esters used | 70-90% | Conversion to free carboxylic acid groups |
| 5 | Purified final compound | Purification | Recrystallization, chromatography | - | Confirmed by NMR, MS, elemental analysis |
Chemical Reactions Analysis
Types of Reactions
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’,4’‘’‘’‘’‘’,4’‘’‘’‘’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1’-biphenyl]-4-carboxylic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the central core or the substituent groups.
Substitution: The biphenyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or hydroxyl groups .
Scientific Research Applications
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’,4’‘’‘’‘’‘’,4’‘’‘’‘’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1’-biphenyl]-4-carboxylic acid) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of molecular interactions and as a probe for biological systems.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’,4’‘’‘’‘’‘’,4’‘’‘’‘’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1’-biphenyl]-4-carboxylic acid) involves its interaction with specific molecular targets. The biphenyl groups can interact with proteins and other biomolecules, potentially altering their function. The central core can also participate in various chemical reactions, influencing the overall activity of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of polycarboxylic aromatic ligands. Key structural analogues include:
Key Differences:
Substitution Density : The target compound’s hexakis substitution provides six binding sites, enabling higher connectivity in MOFs compared to tetrakis or bis analogues like ETTC or L1 .
Solubility: Carboxylic acid groups improve solubility in polar solvents (e.g., DMF, THF) compared to non-functionalized PAHs. However, the bulky core may reduce solubility relative to smaller ligands like L1 .
Research Findings:
- Coordination Chemistry : Hexacarboxylate ligands (e.g., the target compound) form 3D MOFs with rare-earth metals (e.g., Pr in ), exhibiting strong fluorescence due to ligand-to-metal energy transfer .
- Self-Assembly : ETTC analogues self-assemble into porous networks via hydrogen bonding and π-π stacking, whereas the target compound’s higher symmetry may favor crystalline frameworks with larger pore volumes .
- Thermal Stability: PAH-based ligands (e.g., dihydrobenzenoanthracene derivatives) show higher thermal stability (>300°C) than ethene-linked systems due to aromatic core rigidity .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including core formation (e.g., dihydrobenzenoanthracene) and subsequent functionalization with biphenylcarboxylic acid groups. Key challenges include:
- Regioselectivity : Ensuring precise substitution at all six positions of the anthracene-derived core.
- Purity Control : Byproducts from incomplete esterification or oxidation require rigorous purification (e.g., column chromatography, recrystallization in DMF/ethanol mixtures).
- Yield Optimization : Use of catalysts (e.g., Pd for coupling reactions) and inert atmospheres to minimize side reactions . Methodological validation involves HPLC (>98% purity) and MALDI-TOF for mass confirmation .
Q. What storage conditions are recommended to maintain the compound’s stability?
Store under inert atmosphere (argon or nitrogen) at room temperature, shielded from light and moisture. The compound’s ester groups are prone to hydrolysis in humid environments, and the extended π-system may degrade under UV exposure .
Q. How can solubility issues in polar solvents be addressed during experimental workflows?
The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (≤1% DMSO final concentration). Sonication at 40°C for 30 minutes enhances dissolution .
Advanced Research Questions
Q. How can computational modeling predict the compound’s supramolecular assembly in metal-organic frameworks (MOFs)?
Q. How does the compound’s electronic structure influence its performance in optoelectronic devices?
The extended conjugation and electron-withdrawing carboxylic acid groups enable tunable HOMO-LUMO gaps (3.1–3.4 eV via cyclic voltammetry). Time-resolved fluorescence spectroscopy reveals excited-state lifetimes (~5 ns), supporting applications in organic light-emitting diodes (OLEDs) as electron-transport layers .
Q. What safety protocols mitigate risks associated with skin/eye exposure during handling?
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for weighing and synthesis.
- First Aid : For skin contact, wash with 10% ethanol/water solution; for eye exposure, rinse with saline for 15 minutes .
Key Methodological Takeaways
- Synthesis : Prioritize Pd-catalyzed coupling for regioselective functionalization.
- Characterization : Combine XRD with variable-temperature NMR for dynamic structural insights.
- Applications : Leverage computational tools to design MOFs or optoelectronic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
